Phosphine-biotine

Vue d'ensemble

Description

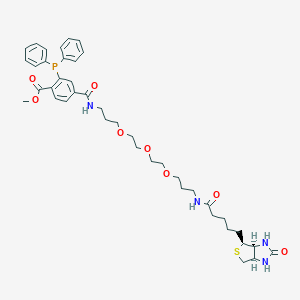

Phosphine-biotin is a versatile biotinylation reagent used for labeling azide-containing molecules. The compound is particularly valuable in biochemical and molecular biology applications due to its ability to form stable covalent bonds through the Staudinger ligation reaction. This reaction involves the interaction between a phosphine group and an azide group, resulting in the formation of an aza-ylide intermediate that is subsequently trapped to form a stable amide bond .

Applications De Recherche Scientifique

Phosphine-biotin has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins . These azido groups serve as the primary targets for phosphine-biotin.

Mode of Action

The mode of action of phosphine-biotin involves a specific crosslinking reaction known as the Staudinger ligation . In this reaction, the phosphine group in phosphine-biotin reacts with an azide to produce an aza-ylide intermediate. This intermediate is then trapped to form a stable, covalent amide bond . This reaction is chemoselective, meaning it only occurs between the phosphine and azide groups, resulting in minimal background and few artifacts .

Biochemical Pathways

The Staudinger ligation reaction involving phosphine-biotin and azido groups does not directly affect any specific biochemical pathways. Instead, it provides a method for labeling and detecting modified proteins within various biochemical pathways. The labeled proteins can then be studied using common avidin-based biochemical techniques .

Pharmacokinetics

It’s known that reactions with phosphines and azides are more efficient at high concentrations and temperatures (ie, 23-37°C) .

Result of Action

The result of the Staudinger ligation reaction is the formation of a stable, covalent amide bond between the phosphine-biotin and the azido group on the modified protein . This allows for the specific labeling and subsequent detection of the modified protein .

Action Environment

The efficiency of the Staudinger ligation reaction can be influenced by several environmental factors. For instance, reducing agents in reaction buffers can interfere with azide stability . Additionally, the reaction is more efficient at higher concentrations and temperatures .

Analyse Biochimique

Biochemical Properties

Phosphine-biotin plays a crucial role in biochemical reactions by facilitating the detection of modified proteins. It interacts with azido groups on proteins, forming a stable bond through the Staudinger ligation reaction . This interaction allows for the subsequent detection of these proteins using avidin-based biochemical techniques, such as blotting experiments following SDS-PAGE . The specificity and stability of the phosphine-biotin interaction make it an invaluable tool in the study of protein modifications.

Cellular Effects

Phosphine-biotin influences various cellular processes by enabling the detection of protein modifications. It allows researchers to study the effects of fatty-acylation on cell signaling pathways, gene expression, and cellular metabolism . By labeling modified proteins, phosphine-biotin helps elucidate the roles of these modifications in cellular function and regulation.

Molecular Mechanism

The mechanism of action of phosphine-biotin involves its selective reaction with azido groups on modified proteins through the Staudinger ligation reaction . This reaction forms a stable bond between the phosphine group and the azido group, allowing for the subsequent detection of the modified proteins. This interaction is highly specific and does not interfere with other cellular processes, making phosphine-biotin an effective tool for studying protein modifications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphine-biotin can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that phosphine-biotin can maintain its labeling efficiency over extended periods, allowing for the study of long-term protein modifications.

Dosage Effects in Animal Models

The effects of phosphine-biotin in animal models can vary with different dosages. At optimal dosages, phosphine-biotin effectively labels modified proteins without causing adverse effects . At high doses, there may be toxic or adverse effects, highlighting the importance of determining the appropriate dosage for each experimental setup.

Metabolic Pathways

Phosphine-biotin is involved in metabolic pathways related to protein modifications. It interacts with enzymes and cofactors that facilitate the Staudinger ligation reaction, allowing for the detection of modified proteins . This interaction can affect metabolic flux and metabolite levels, providing insights into the roles of protein modifications in cellular metabolism.

Transport and Distribution

Within cells and tissues, phosphine-biotin is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that the compound reaches its target proteins for effective labeling and detection.

Subcellular Localization

Phosphine-biotin’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate modified proteins for accurate detection and analysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phosphine-biotin is synthesized through the Staudinger ligation reaction. The process involves the reaction of a phosphine group with an azide group to produce an aza-ylide intermediate. This intermediate is then trapped to form a stable covalent amide bond . The reaction is typically carried out in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethyl formamide before being diluted in the final reaction buffer .

Industrial Production Methods: In industrial settings, the production of phosphine-biotin involves large-scale synthesis using automated systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient biotinylation, with typical reaction times ranging from 2 to 4 hours at temperatures between 23°C and 37°C .

Analyse Des Réactions Chimiques

Types of Reactions: Phosphine-biotin primarily undergoes the Staudinger ligation reaction, which is a type of chemoselective ligation. This reaction is highly specific and occurs between azide and phosphine-labeled molecules .

Common Reagents and Conditions:

Reagents: Azide-containing molecules, dimethyl sulfoxide, dimethyl formamide, phosphate-buffered saline.

Conditions: The reaction is more efficient at high concentrations and temperatures (23°C to 37°C).

Major Products: The major product of the Staudinger ligation reaction involving phosphine-biotin is a stable covalent amide bond formed between the phosphine and azide groups .

Comparaison Avec Des Composés Similaires

Phosphine-biotin is unique in its ability to undergo the Staudinger ligation reaction with high specificity and efficiency. Similar compounds include:

Azide-alkyne click chemistry reagents: These reagents also enable chemoselective ligation but require copper as a catalyst, which can be toxic to cells.

Hydrazide-aldehyde condensation reagents: These reagents are used for chemoselective ligation but are less efficient and compatible with live-cell labeling compared to phosphine-biotin.

Phosphine-biotin stands out due to its compatibility with simple buffer conditions, lack of requirement for accessory reagents, and high specificity for azide-tagged molecules .

Propriétés

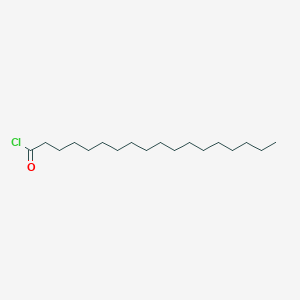

IUPAC Name |

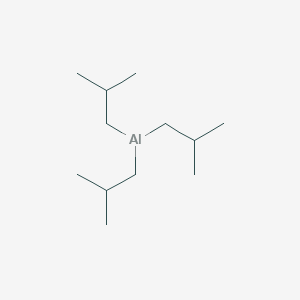

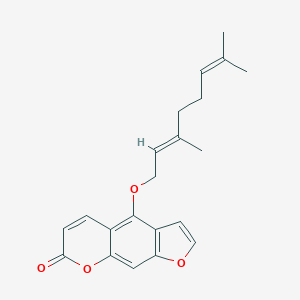

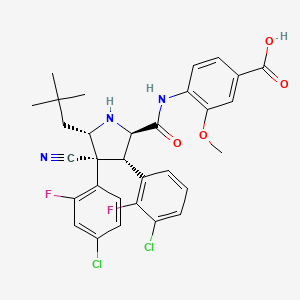

methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJATKZPSPFIQY-CELQPYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H53N4O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phosphine-biotin specifically target fatty-acylated proteins?

A1: Phosphine-biotin itself doesn't directly target fatty-acylated proteins. The targeting strategy involves two steps:

- Metabolic Incorporation: Researchers first introduce ω-azido-fatty acids into cells. These fatty acid analogs are then incorporated into proteins through the natural fatty-acylation machinery within the cell [, ].

- Biotinylation via Staudinger Ligation: Phosphine-biotin is then introduced. It reacts specifically with the azide group (-N3) present on the incorporated ω-azido-fatty acid via Staudinger ligation. This reaction forms a stable amide bond, effectively attaching biotin to the fatty-acylated protein [, ].

Q2: What are the advantages of using phosphine-biotin and azido-fatty acids over traditional radioactive methods for studying fatty-acylation?

A2: This approach offers several advantages over traditional radioactive methods:

- Non-radioactive: It eliminates the hazards and handling complexities associated with radioactivity [, ].

- Increased Sensitivity: The biotin tag enables detection with high sensitivity using widely available streptavidin-based systems (e.g., streptavidin blotting) [, ].

- Versatility: By varying the chain length of the ω-azido-fatty acid, researchers can target and study different types of fatty-acylation, such as N-myristoylation or S-palmitoylation [].

Q3: Can you provide an example of how phosphine-biotin has been used in research to study N-myristoylation?

A: Researchers developed an ELISA-based assay to measure the activity of N-myristoyltransferase (NMT) using phosphine-biotin []. Here's a simplified breakdown:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.